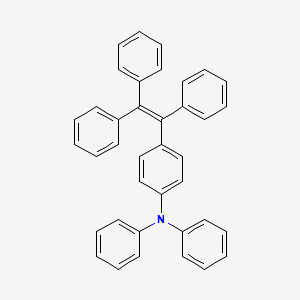
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline is an organic compound with the molecular formula C38H29N and a molecular weight of 499.64 g/mol . It is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline typically involves the reaction of aniline derivatives with substituted ethylene compounds . One common method includes the reaction of N,N-diphenylaniline with 1,2,2-triphenylethene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline involves its interaction with molecular targets through processes such as restricted intramolecular rotation and excited-state intramolecular proton transfer . These interactions result in unique photophysical properties, making it suitable for applications in molecular switches and photo-controllable materials .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline is unique due to its aggregation-induced emission properties, which are not commonly found in similar compounds . This makes it particularly valuable in applications requiring luminescent materials with reversible photochromic behavior .
Properties
Molecular Formula |
C38H29N |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N,N-diphenyl-4-(1,2,2-triphenylethenyl)aniline |
InChI |
InChI=1S/C38H29N/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)38(32-20-10-3-11-21-32)33-26-28-36(29-27-33)39(34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H |
InChI Key |
XFFKOCQUWGYEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















